

chemical structure and properties of Sulfamethoxazole N4-glucoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfamethoxazole N4-glucoside*

Cat. No.: *B127929*

[Get Quote](#)

An In-Depth Technical Guide to Sulfamethoxazole N4-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole N4-glucoside is a significant metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Understanding its chemical structure, physicochemical properties, and metabolic fate is crucial for a comprehensive assessment of sulfamethoxazole's pharmacology, efficacy, and potential for adverse drug reactions. This technical guide provides a detailed overview of **Sulfamethoxazole N4-glucoside**, consolidating available data on its structure, properties, and the metabolic pathways involved in its formation.

Chemical Structure and Identification

Sulfamethoxazole N4-glucoside is formed through the conjugation of a glucose molecule to the N4-amino group of sulfamethoxazole. This biotransformation is a key pathway in the metabolism of the parent drug.

The chemical identity of **Sulfamethoxazole N4-glucoside** is defined by the following identifiers:

- Chemical Name: 4-(β -D-glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide[1]
- Molecular Formula: C₁₆H₂₁N₃O₈S[2][3][4]
- Molecular Weight: 415.42 g/mol [2][3][4]
- CAS Number: 119691-75-7[2][3][4]

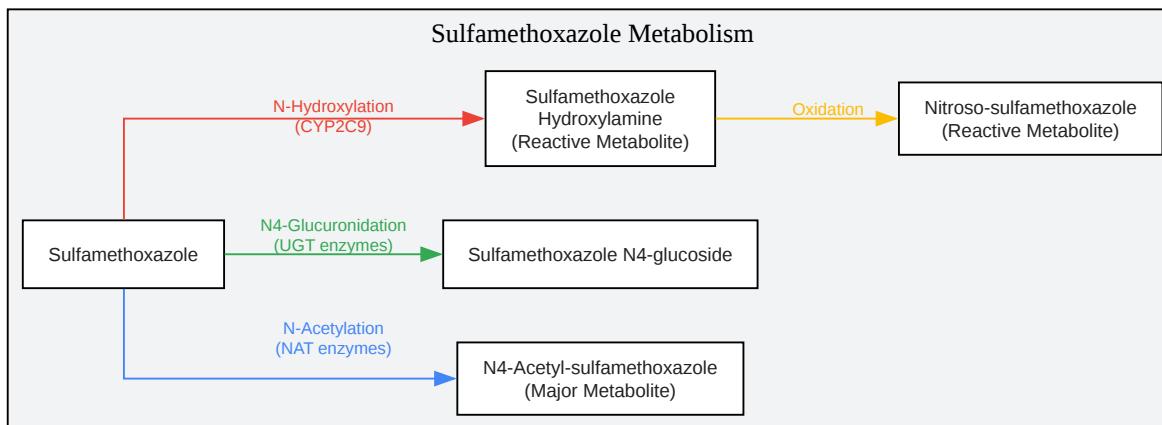
Table 1: Chemical Identifiers for **Sulfamethoxazole N4-glucoside**

Identifier	Value
IUPAC Name	N-(5-methyl-1,2-oxazol-3-yl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide[1]
SMILES	Cc1onc(NS(=O)(=O)c2ccc(N[C@@H]3O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]3O)cc2)c1[1]
InChI	InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1[1]

Physicochemical Properties

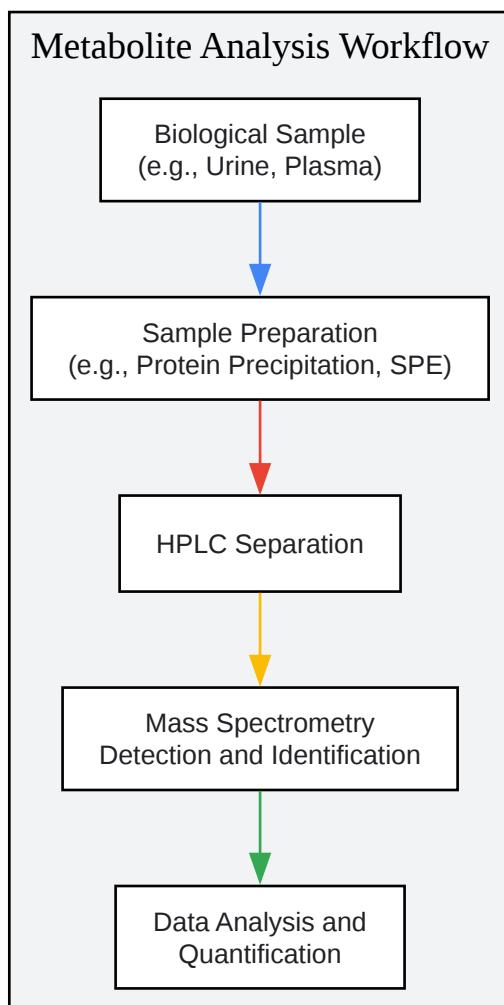
Detailed experimental data on the physicochemical properties of **Sulfamethoxazole N4-glucoside** are limited in publicly available literature. The table below summarizes the available information. For context, some properties of the parent compound, sulfamethoxazole, are included where data for the N4-glucoside is unavailable.

Table 2: Physicochemical Properties


Property	Sulfamethoxazole N4-glucoside	Sulfamethoxazole (Parent Drug)
Molecular Weight	415.42 g/mol [2][3][4]	253.28 g/mol
Melting Point	Data not available	167 °C[5]
Boiling Point	Data not available	Data not available
Water Solubility	Data not available	610 mg/L (at 37 °C)[5]
pKa	Data not available	5.6

Metabolism and Biological Fate

Sulfamethoxazole undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary pathways include N-acetylation and oxidation, with glucuronidation at the N4-position representing another significant route of elimination. The formation of **Sulfamethoxazole N4-glucoside** is catalyzed by UDP-glucuronosyltransferases (UGTs).


The metabolic fate of sulfamethoxazole is of particular interest due to the association of its metabolites with hypersensitivity reactions. The "hapten hypothesis" suggests that reactive metabolites can covalently bind to endogenous proteins, forming immunogenic adducts that trigger an adverse immune response.

Below are diagrams illustrating the metabolic pathway of sulfamethoxazole and a proposed workflow for the analysis of its metabolites.

[Click to download full resolution via product page](#)

Metabolic pathway of Sulfamethoxazole.

[Click to download full resolution via product page](#)

General workflow for metabolite analysis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of **Sulfamethoxazole N4-glucoside** are not readily available in the public domain. However, based on literature for related compounds, the following general methodologies can be outlined.

Synthesis

A specific chemical or enzymatic synthesis protocol for **Sulfamethoxazole N4-glucoside** is not well-documented in publicly available literature. The synthesis would likely involve the reaction

of sulfamethoxazole with an activated glucose donor, such as a glucosyl halide or a UDP-glucose in the presence of a suitable catalyst or enzyme (a UDP-glucuronosyltransferase).

Isolation from Biological Matrices

A published study describes the isolation of sulfamethoxazole metabolites from human urine using preparative High-Performance Liquid Chromatography (HPLC). While the detailed protocol is not provided in the abstract, the general approach would involve the following steps:

- **Sample Collection and Preparation:** Urine samples from subjects administered sulfamethoxazole are collected. The urine may be pre-treated, for example by centrifugation or filtration, to remove particulate matter.
- **Preparative HPLC:** The prepared urine is injected onto a preparative HPLC system. A reversed-phase column (e.g., C18) is typically used. The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
- **Fraction Collection:** The eluent from the HPLC is monitored by a UV detector, and fractions corresponding to the peak of interest (**Sulfamethoxazole N4-glucoside**) are collected.
- **Purification and Concentration:** The collected fractions are then pooled, and the solvent is removed (e.g., by lyophilization or rotary evaporation) to yield the purified metabolite.

Characterization

The structural confirmation of isolated **Sulfamethoxazole N4-glucoside** would be achieved through a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Would be used to identify the protons on the sulfamethoxazole and glucose moieties. The chemical shifts and coupling constants would confirm the structure and the stereochemistry of the glycosidic bond.
 - ^{13}C NMR: Would provide information on the carbon skeleton of the molecule.
- **Mass Spectrometry (MS):**

- High-Resolution Mass Spectrometry (HRMS): Would be used to determine the accurate mass of the molecule, confirming its elemental composition.
- Tandem Mass Spectrometry (MS/MS): Would be employed to study the fragmentation pattern of the molecule. The fragmentation of the glycosidic bond, leading to the loss of the glucose unit, would be a characteristic feature. A robust LC-MS/MS method for the quantitative analysis of the related Sulfamethoxazole N1-glucuronide in human plasma has been described, and a similar approach could be adapted for the N4-glucoside.[6]

Conclusion

Sulfamethoxazole N4-glucoside is a key metabolite in the disposition of sulfamethoxazole. While its basic chemical structure is well-established, there is a notable lack of detailed public data regarding its specific physicochemical properties and standardized, detailed protocols for its synthesis, isolation, and characterization. Further research in these areas would provide valuable insights for drug development professionals and researchers working with sulfamethoxazole, aiding in a more complete understanding of its metabolic profile and potential for adverse effects. The general methodologies outlined in this guide can serve as a foundation for the development of specific and validated protocols for the study of this important metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfamethoxazole N4-beta-D-Glucoside | LGC Standards [lgcstandards.com]
- 2. Sulfamethoxazole N4-glucoside | Krackeler Scientific, Inc. [krackeler.com]
- 3. scbt.com [scbt.com]
- 4. Sulfamethoxazole N4-Glucoside | CAS No- 119691-75-7 | Simson Pharma Limited [simsonpharma.com]
- 5. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [chemical structure and properties of Sulfamethoxazole N4-glucoside]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127929#chemical-structure-and-properties-of-sulfamethoxazole-n4-glucoside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com